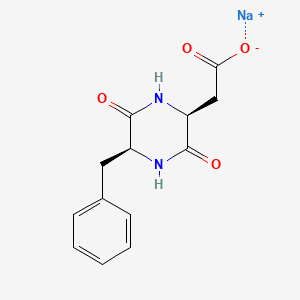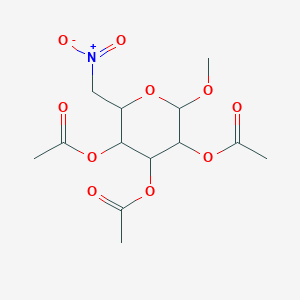
methyl 2,3,4-tri-O-acetyl-6-deoxy-6-nitrohexopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-nitrohexopyranoside is a chemically modified sugar derivative. This compound is characterized by the presence of acetyl groups at the 2, 3, and 4 positions, a nitro group at the 6 position, and a methyl group at the anomeric carbon. Such modifications often enhance the compound’s stability and reactivity, making it valuable for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3,4-tri-O-acetyl-6-deoxy-6-nitrohexopyranoside typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 2, 3, and 4 positions of the hexopyranoside are protected using acetyl groups. This is usually achieved by reacting the sugar with acetic anhydride in the presence of a catalyst such as pyridine.
Introduction of the Nitro Group: The nitro group is introduced at the 6 position through a nitration reaction. This can be done using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Methylation: The anomeric hydroxyl group is methylated using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-nitrohexopyranoside undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: The acetyl groups can be substituted with other protective groups or functional groups using nucleophilic substitution reactions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the free hydroxyl groups using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Reduction: Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-aminohexopyranoside.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside.
Applications De Recherche Scientifique
Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-nitrohexopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in carbohydrate chemistry.
Biology: Serves as a probe to study enzyme-substrate interactions, especially in glycosidase research.
Medicine: Investigated for its potential as a drug intermediate, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of biodegradable polymers.
Mécanisme D'action
The mechanism of action of methyl 2,3,4-tri-O-acetyl-6-deoxy-6-nitrohexopyranoside largely depends on its functional groups:
Nitro Group: The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways.
Acetyl Groups: These groups protect the hydroxyl groups, preventing unwanted reactions during synthesis. They can be removed under specific conditions to reveal the reactive hydroxyl groups.
Methyl Group: The methyl group at the anomeric position stabilizes the glycosidic bond, making the compound more resistant to hydrolysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-iodohexopyranoside: Similar structure but with an iodine atom instead of a nitro group.
Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-aminohexopyranoside: Contains an amino group instead of a nitro group.
Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-fluorohexopyranoside: Contains a fluorine atom instead of a nitro group.
Uniqueness
Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-nitrohexopyranoside is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can be selectively reduced to an amino group, providing a versatile intermediate for further chemical modifications.
Propriétés
Numéro CAS |
4969-34-0 |
|---|---|
Formule moléculaire |
C13H19NO10 |
Poids moléculaire |
349.29 g/mol |
Nom IUPAC |
[4,5-diacetyloxy-6-methoxy-2-(nitromethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C13H19NO10/c1-6(15)21-10-9(5-14(18)19)24-13(20-4)12(23-8(3)17)11(10)22-7(2)16/h9-13H,5H2,1-4H3 |
Clé InChI |
FHMUFHLTUMHQDB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


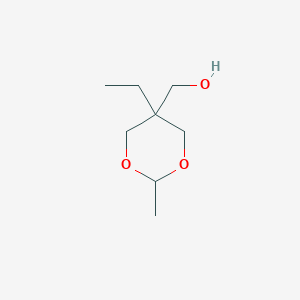

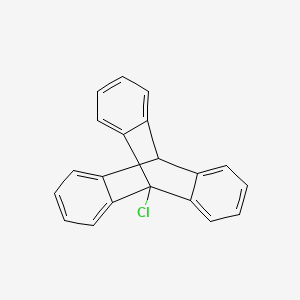
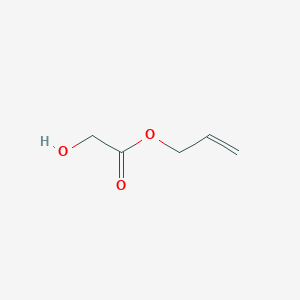

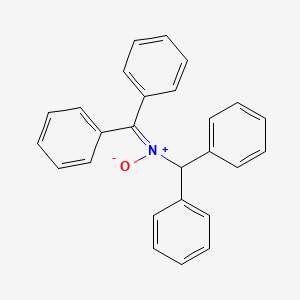
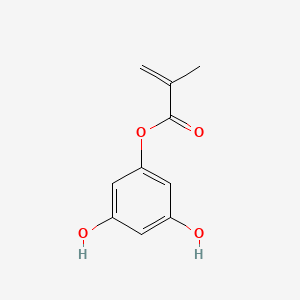

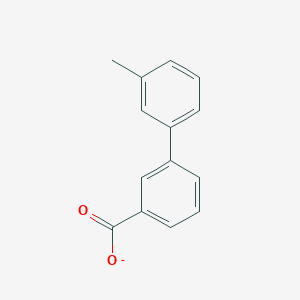
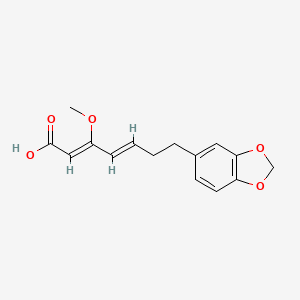


![Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine](/img/structure/B14749294.png)
